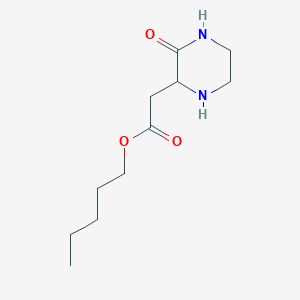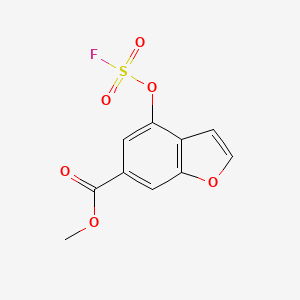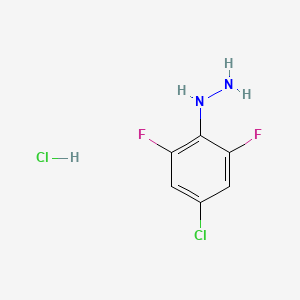
N1-(2,2-diethoxyethyl)-N2-(3,4-dimethylphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2,2-diethoxyethyl)-N2-(3,4-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C16H24N2O4 and its molecular weight is 308.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electrochromic and Electrofluorescent Materials
Studies have explored the synthesis and applications of novel aromatic polyamides containing pendent groups related to N-(2,2-diethoxyethyl)-N'-(3,4-dimethylphenyl)oxamide. These materials are noted for their electrochromic and electrofluorescent properties, offering potential applications in smart windows, displays, and energy-efficient lighting. For instance, polyamides with bis(diphenylamino)-fluorene units show excellent solubility, outstanding thermal stability, and reversible electrochromic characteristics. They exhibit a high contrast ratio and superior stability in fluorescence modulation under electrochemical redox conditions (Sun et al., 2016).
Controlled Radical Polymerization
Another area of application is in the field of controlled radical polymerization (CRP), where compounds related to N-(2,2-diethoxyethyl)-N'-(3,4-dimethylphenyl)oxamide serve as monomers for creating polymers with precise structures and properties. Research demonstrates the polymerization of N-(3-Methoxypropyl) acrylamide by CRP methods, revealing the influence of monomer and polymer structure on the lower critical solution temperature (LCST) in aqueous solutions. This has implications for the design of thermoresponsive materials, useful in biotechnology and medicine (Savelyeva et al., 2015).
Flame Retardant Materials
Research on the development of flame retardant agents for cotton fabric using organophosphorus compounds, including N-Methylol dimethylphosphonopropionamide (MDPA), showcases the application of chemical modifications to improve the flame resistance and physical properties of textiles. The study compared the effectiveness of different flame retardant systems, providing insights into the optimization of textile treatments for enhanced safety and durability (Wu & Yang, 2007).
Supramolecular Chemistry
In supramolecular chemistry, the formation of hydrogen-bonded 2D arrays from mononuclear dysprosium(III) oxamates has been reported. This study highlights the potential of such materials in the development of single-ion magnets (SIMs), which are of interest for applications in quantum computing and magnetic storage devices (Fortea-Pérez et al., 2013).
Polyurethane Foams
The preparation and properties of polyurethane foams obtained with hydroxyethyl derivatives of oxamide modified with boric acid have been studied. These derivatives exhibit high thermal stability and are used in the production of rigid polyurethane foams with improved thermal stability and compressive strength. This research contributes to advancements in materials engineering, particularly in the development of insulation and construction materials (Zarzyka, 2013).
Propriétés
IUPAC Name |
N-(2,2-diethoxyethyl)-N'-(3,4-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-5-21-14(22-6-2)10-17-15(19)16(20)18-13-8-7-11(3)12(4)9-13/h7-9,14H,5-6,10H2,1-4H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMQHZNJUKKCKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NC1=CC(=C(C=C1)C)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,7,8-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2862166.png)
![1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2862167.png)
![3-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(4-ethylphenyl)benzamide](/img/structure/B2862168.png)

![methyl N-[4-({2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate](/img/structure/B2862171.png)
![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B2862174.png)
![[2-(5-Bromo-2-methoxyphenyl)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2862175.png)

![2-[(Tert-butoxycarbonyl)methylamino]-6picoline](/img/structure/B2862177.png)
![N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2862180.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methyl-3-nitrobenzamide](/img/structure/B2862184.png)


![2-(benzylsulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2862189.png)
